N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c22-18(14-9-10-14)19-11-12-5-7-13(8-6-12)17-20-15-3-1-2-4-16(15)21-17/h1-4,12-14H,5-11H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYTZSNZOPYGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkali Metal Alcoholate-Catalyzed Ester Aminolysis
The patent US5068428A details a high-yield process for synthesizing cyclopropanecarboxamide from cyclopropanecarboxylic esters. Key steps include:
- Reagent Selection : Isobutyl cyclopropanecarboxylate reacts with ammonia in the presence of sodium isobutoxide (6–14 mol% relative to ester).
- Conditions : Reactions proceed at 60–200°C under nitrogen, avoiding hydrocarbon solvents to prevent side reactions.
- Yield Optimization : Using isobutyl ester with sodium isobutoxide achieves 88–98% yield after crystallization.
Reaction Scheme :
$$
\text{Cyclopropanecarboxylic ester} + \text{NH}3 \xrightarrow{\text{NaOCH}2\text{CH}(\text{CH}3)2} \text{Cyclopropanecarboxamide} + \text{R-OH}
$$
Zinc-Mediated Cyclopropanation
An alternative route from LookChem involves cyclopropanecarboxylic acid synthesis via zinc activation:
- Activation : Polished zinc cuttings are treated with acetyl chloride or cuprous chloride at 0–60°C.
- Reaction : 2,3-Dibromopropionic acid derivatives react with methylene triphenylphosphorane to form cyclopropanecarboxylic acid.
- Scale : This one-step method reduces equipment costs but requires stringent temperature control (10–100°C).
Benzimidazole-Cyclohexylmethyl Intermediate Synthesis
The benzimidazole core is synthesized via condensation of o-phenylenediamine with cyclohexanecarboxylic acid derivatives.
Cyclohexyl-Substituted Benzimidazole Formation
- Substrate : 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethanol is prepared by reacting o-phenylenediamine with 4-formylcyclohexanecarboxylic acid under acidic conditions.
- Conditions : Glacial acetic acid at reflux (120°C, 8–12 hours) yields the bicyclic product.
- Modification : The methanol group is oxidized to an aldehyde for subsequent reductive amination.
Reaction Scheme :
$$
\text{o-Phenylenediamine} + \text{4-Formylcyclohexanecarboxylic acid} \xrightarrow{\text{AcOH, Δ}} \text{4-(1H-Benzo[d]imidazol-2-yl)cyclohexanemethanol}
$$
Reductive Amination for Methylamine Linker
The cyclohexylmethylamine bridge is introduced via reductive amination:
- Reagents : 4-(1H-Benzo[d]imidazol-2-yl)cyclohexanecarbaldehyde reacts with ammonium acetate and sodium cyanoborohydride.
- Conditions : Methanol solvent, pH 4–5 (adjusted with acetic acid), room temperature, 24 hours.
- Yield : 70–85% after column chromatography.
Final Amide Coupling Strategies
The cyclopropanecarboxamide group is conjugated to the benzimidazole-cyclohexylmethyl amine via two primary methods:
Carboxylic Acid Activation
- Activation : Cyclopropanecarboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
- Coupling : The acyl chloride reacts with the amine intermediate in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Conditions : 0–5°C to room temperature, 2–4 hours.
Reaction Scheme :
$$
\text{Cyclopropanecarbonyl chloride} + \text{4-(1H-Benzo[d]imidazol-2-yl)cyclohexylmethylamine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
$$
Direct Amidation Using Coupling Agents
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between the carboxylic acid and amine.
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
- Yield : 75–90% after recrystallization from ethanol/water.
Optimization and Scalability Challenges
Stereochemical Control
The cyclohexyl group’s stereochemistry impacts biological activity. Cis-trans isomerism is controlled by:
Purification Techniques
- Crystallization : The final compound is purified via ethanol/water mixtures, achieving >99% purity (HPLC).
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted amine and acyl chloride.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction of a nitro group can yield an amine .
Scientific Research Applications
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .
Comparison with Similar Compounds
Structural Analogues in the Benzimidazole Family
Below is a comparison of key structural and functional differences:
Key Observations :
Functional Comparisons
- Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization of the benzimidazole core, whereas describes a copper-catalyzed three-component coupling for sulfonamide derivatives, which is more straightforward .
- Biological Activity: While focuses on synthetic methodology, sulfonamide-containing benzimidazoles (e.g., N'-tosylacetamidines) are known for protease inhibition. In contrast, the cyclopropane-carboxamide group in the target compound may favor kinase-targeted activity due to its rigidity.
Physicochemical Properties
- Lipophilicity : Cyclohexane and cyclopropane groups increase logP compared to sulfonamide derivatives, suggesting improved blood-brain barrier penetration but reduced aqueous solubility.
- Metabolic Stability : The cyclopropane ring may resist oxidative metabolism better than linear alkyl chains (e.g., hexanamidine derivatives), as strain energy discourages enzymatic degradation.
Biological Activity
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)cyclopropanecarboxamide is a complex organic compound featuring a benzimidazole moiety linked to a cyclohexyl group. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of oncology and immunology. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A benzo[d]imidazole ring, which is known for its diverse biological activities.
- A cyclohexyl group that may influence the compound's lipophilicity and receptor interactions.
- A cyclopropanecarboxamide moiety that can enhance binding affinity to biological targets.
Anticancer Activity
Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The structural features of this compound suggest potential mechanisms of action, including:
- Induction of Apoptosis : Similar benzimidazole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways, disrupting cellular homeostasis and promoting cell death .
- Inhibition of Tumor Growth : Studies have demonstrated that compounds with similar structures can inhibit tumor growth in various cancer models, suggesting that this compound may have comparable effects .
Immunomodulatory Effects
The compound's ability to modulate immune responses is another area of interest. Research has indicated that benzimidazole derivatives can selectively target T-cells, enhancing their cytotoxic activity against tumor cells without affecting normal cells . This selectivity may be beneficial in developing therapies with fewer side effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds suggest that this compound could exhibit activity against various pathogens. Compounds with benzimidazole rings are known for their broad-spectrum antimicrobial effects, making this compound a candidate for further exploration in infectious disease treatment .
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity Evaluation
A study conducted on a series of benzimidazole derivatives evaluated their cytotoxic effects on transformed B- and T-cells. The results indicated that compounds with larger aromatic groups at the C3 position exhibited sub-micromolar potency against T-cells. This finding underscores the potential for this compound to act as a selective T-cell-targeting agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
